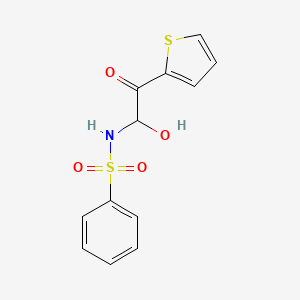
N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzolsulfonamid ist eine chemische Verbindung mit der Summenformel C12H11NO4S2 und einem Molekulargewicht von 297,354 g/mol . Diese Verbindung gehört zu einer Sammlung seltener und einzigartiger Chemikalien, die von Sigma-Aldrich für Forscher in der frühen Entdeckungsphase bereitgestellt werden . Sie verfügt über eine Thienylgruppe, eine Benzolsulfonamidgruppe und eine Hydroxy-Oxoethyl-Verknüpfung, was sie zu einem interessanten Thema für verschiedene wissenschaftliche Studien macht.
Vorbereitungsmethoden
Die Synthesewege und Reaktionsbedingungen für N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzolsulfonamid sind in der verfügbaren Literatur nicht umfassend dokumentiert. allgemeine Verfahren zur Synthese ähnlicher Verbindungen umfassen häufig mehrstufige organische Synthesetechniken. Diese können die Bildung der Thienylgruppe umfassen, gefolgt von der Einführung der Benzolsulfonamidgruppe und der Hydroxy-Oxoethyl-Verknüpfung unter kontrollierten Bedingungen. Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung dieser Schritte für Skalierbarkeit und Ausbeute beinhalten.
Analyse Chemischer Reaktionen
N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche Sauerstoffatome in das Molekül einführen und möglicherweise seine chemischen Eigenschaften verändern.
Reduktion: Diese Reaktion kann Sauerstoffatome entfernen oder Wasserstoffatome hinzufügen, wodurch sich die Struktur und Reaktivität der Verbindung ändert.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wodurch sich die Eigenschaften der Verbindung verändern.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Seine einzigartige Struktur kann es ihm ermöglichen, auf spezifische Weise mit biologischen Molekülen zu interagieren, was es nützlich für die Untersuchung biochemischer Pfade macht.
Medizin: Die potenzielle biologische Aktivität der Verbindung könnte zur Entwicklung neuer Medikamente führen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien oder als Reagenz in verschiedenen industriellen Prozessen verwendet werden.
Wirkmechanismus
Der genaue Wirkmechanismus von N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzolsulfonamid ist nicht gut dokumentiert. Verbindungen mit ähnlichen Strukturen üben ihre Wirkung oft aus, indem sie mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren. Diese Wechselwirkungen können biochemische Pfade modulieren und zu verschiedenen biologischen Wirkungen führen. Weitere Forschung ist erforderlich, um die genauen molekularen Zielstrukturen und Pfade zu klären, die beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The exact mechanism of action for N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzolsulfonamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Diese Verbindungen teilen ähnliche Strukturmerkmale, unterscheiden sich jedoch in ihren funktionellen Gruppen, was zu Variationen in ihren chemischen Eigenschaften und biologischen Aktivitäten führen kann.
Eigenschaften
CAS-Nummer |
303104-25-8 |
|---|---|
Molekularformel |
C12H11NO4S2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11NO4S2/c14-11(10-7-4-8-18-10)12(15)13-19(16,17)9-5-2-1-3-6-9/h1-8,12-13,15H |
InChI-Schlüssel |
GXLSLALMQRHJPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11974165.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974166.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974174.png)
![Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate](/img/structure/B11974201.png)

![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)

![3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11974223.png)

![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
![4-Bromobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974241.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974247.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974254.png)
